molecular formula C20H21N7O3 B2551967 2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide CAS No. 929852-00-6

2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide

Cat. No. B2551967
CAS RN: 929852-00-6
M. Wt: 407.434
InChI Key: SFQFEHGMZPPWIA-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H21N7O3 and its molecular weight is 407.434. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research on compounds structurally similar to 2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide has shown promising antimicrobial activities. For instance, derivatives incorporating the antipyrine moiety, which shares a similar complex heterocyclic structure, have been synthesized and evaluated for their antimicrobial properties. These compounds, characterized by the presence of various heterocyclic rings such as pyrazolo[5,1-c]triazine, were found to possess significant antimicrobial activities, suggesting the potential of related structures in combating microbial infections (Bondock, Rabie, Etman, & Fadda, 2008).

Antitumor and Anticancer Activities

Another area of application for compounds similar to the one is in antitumor and anticancer research. Compounds such as purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, which share a resemblance in structural complexity and heterocyclic nature, have been synthesized and their biological activities evaluated. One study demonstrated that certain derivatives exhibited activity against P388 leukemia, highlighting the potential of structurally related compounds in oncology research (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).

properties

IUPAC Name

2-[3,9-dimethyl-6,8-dioxo-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O3/c1-13-11-26-16-17(22-19(26)27(23-13)12-15(21)28)24(2)20(30)25(18(16)29)10-6-9-14-7-4-3-5-8-14/h3-9H,10-12H2,1-2H3,(H2,21,28)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQFEHGMZPPWIA-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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